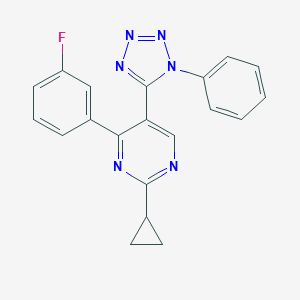
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide, also known as FMP, is a synthetic compound that has been studied for its potential use in the field of medicine. It is a member of the class of compounds known as hydroxamic acids, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has also been shown to reduce inflammation in animal models of inflammatory disease. Additionally, N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been shown to have antiviral activity against certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds that have similar biological activities.
Future Directions
There are many potential future directions for research involving N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide. One area of research could be the development of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide analogs with improved pharmacokinetic properties. Another area of research could be the investigation of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide's potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, the mechanism of action of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide could be further elucidated to better understand its biological effects.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide involves the reaction of 2-hydroxybenzaldehyde with 2-furylacetic acid in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The resulting product is then purified using column chromatography. This method has been shown to yield N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide in high purity and yield.
Scientific Research Applications
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has also been studied for its potential use as a diagnostic tool in the detection of certain diseases.
properties
Product Name |
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H15NO3/c16-13-6-2-1-4-11(13)7-8-14(17)15-10-12-5-3-9-18-12/h1-6,9,16H,7-8,10H2,(H,15,17) |
InChI Key |
KAPKCJOJQYJVBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CO2)O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214837.png)
![4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214839.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine](/img/structure/B214842.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine](/img/structure/B214843.png)
![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine](/img/structure/B214844.png)
![4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214845.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide](/img/structure/B214846.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzamide](/img/structure/B214847.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214852.png)


![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214855.png)
![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)